![molecular formula C15H14O3 B13413720 2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
2-[2-(Phenoxymethyl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyloxyphenylacetic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is also known by its IUPAC name, 2-(benzyloxy)phenylacetic acid. This compound is characterized by the presence of a benzyloxy group attached to a phenylacetic acid moiety. It is commonly used in pharmaceutical research and development due to its unique chemical properties .
准备方法
The synthesis of 2-Benzyloxyphenylacetic acid typically involves the reaction of phenylacetic acid with benzyl alcohol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification reaction . The reaction conditions usually involve heating the reactants under reflux to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles of esterification and purification to obtain high-purity 2-Benzyloxyphenylacetic acid .
化学反应分析
2-Benzyloxyphenylacetic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzyloxybenzoic acids, while reduction can produce benzyloxyphenylethanol .
科学研究应用
2-Benzyloxyphenylacetic acid has a wide range of applications in scientific research:
属性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-[2-(phenoxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H14O3/c16-15(17)10-12-6-4-5-7-13(12)11-18-14-8-2-1-3-9-14/h1-9H,10-11H2,(H,16,17) |
InChI 键 |
FDOAKSDBUPAQTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole](/img/structure/B13413638.png)

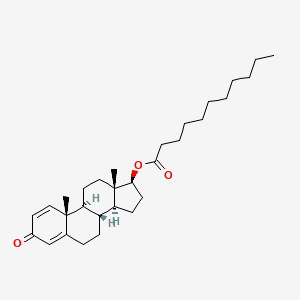
![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)

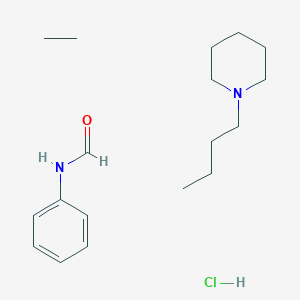
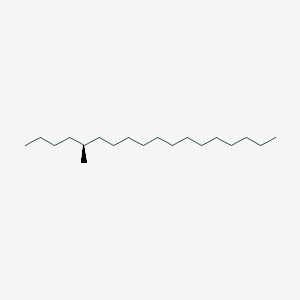
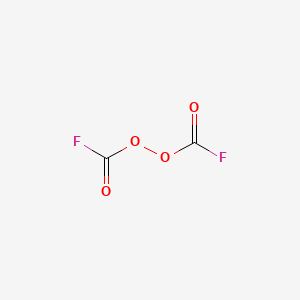

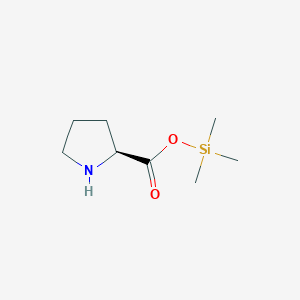
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)

